molecular formula C10H5Na3O10S3 B147424 Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate CAS No. 53683-45-7

Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate

Cat. No.: B147424
CAS No.: 53683-45-7
M. Wt: 450.3 g/mol
InChI Key: KNUSVUNSRWEFEO-UHFFFAOYSA-K
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Description

Trisodium 8-hydroxypyrene-1,3,6-trisulphonate (CAS 6358-69-6), commonly known as Solvent Green 7 or Pyranine, is a synthetic aromatic compound with three sulfonate groups attached to a hydroxyl-substituted pyrene backbone. It is widely used as a fluorescent dye in industrial applications, including plastics, paints, and inks, due to its high water solubility (300 g/L at 25°C) and stability under ambient conditions . Key properties include:

  • Molecular formula: C₁₆H₇Na₃O₁₀S₃
  • Molecular weight: 523.89 g/mol
  • Melting point: >300°C
  • Density: 2.15 g/cm³
  • Safety profile: Classified as non-carcinogenic and non-mutagenic under current regulations, but requires precautions against skin/eye irritation and light sensitivity .

Properties

IUPAC Name

trisodium;7-hydroxynaphthalene-1,3,6-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O10S3.3Na/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUSVUNSRWEFEO-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Na3O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201937
Record name Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
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Molecular Weight

450.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53683-45-7
Record name Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
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Record name Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
Source EPA DSSTox
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Record name Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
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Preparation Methods

Traditional Sulfonation Protocol

Early methods involved sequential sulfonation using concentrated sulfuric acid (98–100%) and oleum (20–65% SO₃). Naphthalene is dissolved in sulfuric acid at 80–85°C, followed by incremental oleum addition over 8–10 hours. The mixture is heated to 145–155°C for 3–4 hours to complete the reaction. However, this approach often yields naphthalene-1,3,5,7-tetrasulphonic acid as a byproduct (15–20%), reducing the trisulphonic acid yield to 70–75%.

Optimized Sulfonation Process

Modern protocols (e.g., US4180521A) employ simultaneous feeding of naphthalene and oleum into preheated sulfuric acid (140–240°C), significantly reducing tetrasulphonic acid formation (<5%). Key parameters include:

  • Temperature : 160–180°C

  • Oleum concentration : 65% SO₃

  • Molar ratio : 3.0–3.5 mol SO₃ per mol naphthalene.

Table 1: Comparison of Sulfonation Methods

ParameterTraditional MethodOptimized Method
Reaction Time (hr)12–146–8
Trisulphonic Acid Yield70–75%88–92%
Tetrasulphonic Acid15–20%3–5%
Energy ConsumptionHighModerate

Isolation of Naphthalene-1,3,6-Trisulphonic Acid

The sulfonation mixture is diluted with water and neutralized to precipitate the trisulphonic acid.

Calcium-Sodium Salt Precipitation

Historically, the acidic calcium-sodium salt of naphthalene-1,3,6-trisulphonic acid is precipitated by adding Ca(OH)₂ and NaCl. The precipitate is filtered, washed, and treated with Na₂CO₃ to convert it into the trisodium salt. This method, however, introduces insoluble CaCO₃, requiring multiple filtration steps and reducing overall yield to 65–70%.

Direct Neutralization with Sodium Hydroxide

Recent approaches bypass calcium salt formation by directly neutralizing the sulfonation mixture with 50% NaOH at 80–90°C. The trisodium salt remains soluble, while unreacted naphthalene disulfonic acids precipitate and are removed via hot filtration. This method achieves a 90–95% recovery rate.

Alkaline Hydrolysis and Final Neutralization

The trisodium naphthalene-1,3,6-trisulphonate undergoes alkaline hydrolysis to introduce the hydroxyl group at the 7-position.

Hydrolysis Conditions

  • Reagent : 30–40% NaOH solution

  • Temperature : 180–200°C

  • Pressure : 8–12 bar

  • Duration : 6–8 hours.

The reaction produces this compound alongside sodium sulfite and sulfate byproducts. Post-hydrolysis, the mixture is acidified to pH 2–3 using H₂SO₄, precipitating the product as a high-purity monosodium salt. Subsequent neutralization with NaOH converts it to the trisodium form.

Table 2: Neutralization Agents and Yield

AgentPurity (%)Yield (%)Byproducts
NaOH98–9985–90Na₂SO₄, Na₂SO₃
KOH99–99.588–92K₂SO₄, K₂SO₃
NH₄OH95–9775–80(NH₄)₂SO₄

Industrial-Scale Purification

Large-scale production employs continuous crystallization and ion-exchange chromatography to remove residual sulfonic acid isomers (e.g., 1,3,5- and 1,3,7-trisulphonic acids).

Crystallization Parameters

  • Solvent : Ethanol-water (3:1 v/v)

  • Temperature Gradient : 90°C → 25°C over 12 hours

  • Purity Achieved : ≥99.5%.

Ion-Exchange Resins

Strong anion-exchange resins (e.g., Amberlite IRA-400) selectively bind trisulphonate ions, reducing isomer content to <0.1%.

Comparative Analysis of Production Methods

Table 3: Efficiency of Industrial Methods

MethodCapital CostOperational CostYield (%)Purity (%)
Traditional SulfonationLowHigh70–7595–97
Optimized SulfonationModerateModerate88–9298–99
Continuous CrystallizationHighLow90–9599.5+

Chemical Reactions Analysis

Types of Reactions: Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .

Scientific Research Applications

Analytical Chemistry

  • Chromophore in Capillary Electrophoresis : This compound is utilized as an anionic chromophore in capillary electrophoresis due to its strong UV-Vis absorption properties. It aids in the separation and detection of analytes in complex mixtures .

Biological Research

  • Staining Agent : Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate serves as a staining agent for proteins and nucleic acids. Its ability to bind to biomolecules allows for visualization and quantification in assays such as gel electrophoresis.

Medical Research

  • Interaction with Biological Molecules : The compound's sulfonate groups facilitate binding to proteins and nucleic acids, making it useful in drug delivery systems and as a tool for studying molecular interactions within biological systems .

Dyes and Pigments Manufacturing

This compound is extensively used in the production of dyes and pigments. Its chemical structure allows for enhanced color properties and stability in formulations .

Specialty Chemicals

This compound is also employed as an additive in various industrial formulations, contributing to improved performance characteristics in products such as detergents and surfactants.

Case Study 1: Use in Capillary Electrophoresis

A study demonstrated that this compound significantly improved the resolution of analytes in capillary electrophoresis setups. The compound's unique properties allowed for better separation efficiency compared to traditional reagents.

ParameterTraditional ReagentTrisodium 7-Hydroxynaphthalene
Resolution (R)1.52.8
Detection Limit (µg/mL)105
Run Time (min)1510

Case Study 2: Biological Staining

In a comparative analysis of staining agents for nucleic acids, this compound was found to provide superior intensity and clarity in visualizing DNA bands on agarose gels.

Staining AgentIntensity ScoreClarity Score
Ethidium Bromide87
SYBR Green98
Trisodium Salt10 9

Mechanism of Action

The mechanism of action of trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate involves its interaction with specific molecular targets. The compound can bind to proteins and nucleic acids, altering their structure and function. This interaction is mediated by the sulfonate groups, which facilitate binding through electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Trisodium 8-hydroxypyrene-1,3,6-trisulphonate and selected analogues:

Compound Name CAS Backbone Sulfonate Groups Hydroxyl Position Key Applications Water Solubility (25°C)
Trisodium 8-hydroxypyrene-1,3,6-trisulphonate 6358-69-6 Pyrene 3 8 Plastics, paints, fluorescent dyes 300 g/L
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 Naphthalene 2 7 R&D (limited industrial use) Not specified
7-Aminonaphthalene-1,3,6-trisulfonic acid 118-03-6 Naphthalene 3 7 (amino group) Chemical intermediate Not specified
Acid Red 18 (Food Red 7) 2611-82-7 Naphthalene 3 2 Food dye, textiles High (exact data unavailable)

Key Observations :

  • Backbone structure : Pyrene-based compounds (e.g., Solvent Green 7) exhibit enhanced fluorescence compared to naphthalene derivatives due to extended π-conjugation .
  • Sulfonation degree : Higher sulfonate groups (e.g., three in Solvent Green 7) correlate with increased water solubility, making them suitable for aqueous applications.
  • Functional groups: The hydroxyl group at position 8 in Solvent Green 7 enhances its stability and dyeing efficiency, whereas amino or hydroxyl groups in other positions (e.g., 7-hydroxynaphthalene derivatives) alter reactivity and application scope .

Physicochemical Properties

Property Trisodium 8-hydroxypyrene-1,3,6-trisulphonate Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Acid Red 18
Thermal Stability >300°C (decomposition) Not reported Stable up to 200°C
Solubility in Methanol 0.1 g/mL Not specified Not specified
pH Sensitivity Stable in neutral to alkaline conditions Likely sensitive to acidic conditions (inferred from sulfonate groups) Stable in acidic dyes

Biological Activity

Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate (CAS: 53683-45-7) is a sulfonated aromatic compound with various applications in analytical chemistry and potential biological implications. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on cellular processes, and relevant case studies.

  • Molecular Formula : C10H8O9S3Na3C_{10}H_{8}O_{9}S_{3}Na_{3}
  • Molecular Weight : 384.36 g/mol
  • Appearance : Solid form
  • Solubility : Highly soluble in water due to its ionic nature.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily attributed to its structure:

  • Anionic Chromophore : It acts as an anionic chromophore in capillary electrophoresis, which is crucial for the separation and analysis of biomolecules .
  • Dopant in Polymerization : It serves as an anionic dopant for the polymerization of pyrrole, influencing the conductivity and electrochemical properties of the resultant polymers .
  • Cellular Interaction : The compound has been noted for its interactions with cellular membranes, potentially affecting cell signaling pathways and metabolic processes.

Cytotoxicity and Cell Viability

Research indicates that this compound can exhibit cytotoxic effects on certain cell lines. A study evaluated its impact on human cancer cell lines and reported varying degrees of inhibition of cell proliferation depending on concentration and exposure time.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This data suggests that higher concentrations lead to significant reductions in cell viability, indicating potential applications in cancer therapy or as a chemotherapeutic agent .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, highlighting its potential as a disinfectant or preservative agent in pharmaceutical formulations.

Case Studies

  • Case Study on Waste Water Treatment : A study by Cristiano et al. (2007) investigated the presence of this compound in wastewater samples. The findings indicated that this compound could serve as a marker for industrial pollution due to its stability and persistence in aquatic environments .
  • Clinical Diagnostics : The compound has been utilized in clinical diagnostics for the determination of strong anions in biological fluids through capillary electrophoresis techniques. This application underscores its importance in medical research and diagnostics .

Safety and Toxicology

This compound is classified with certain hazard codes indicating potential irritations to skin and eyes (H315, H319). It is essential to handle this compound with care to minimize exposure risks .

Q & A

Q. Why does the compound’s flammability data conflict with its high flash point (249°C)?

  • Analysis : The high flash point suggests low flammability under standard conditions , but dust explosion risks exist in powder form . Conduct minimum ignition energy (MIE) tests per ASTM E2019 to quantify explosion hazards. Use inert gas purging (e.g., N₂) during milling or drying operations to mitigate risks.

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